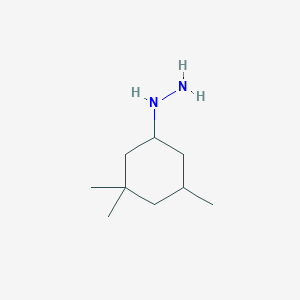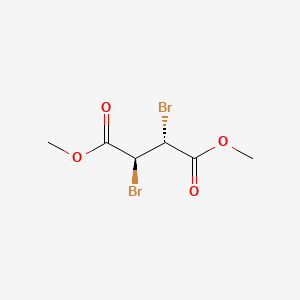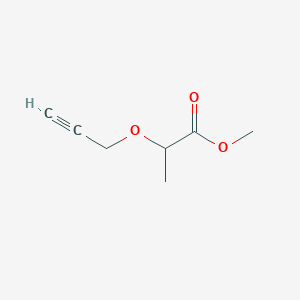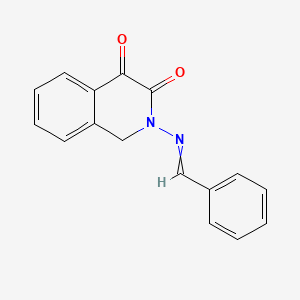![molecular formula C16H18O9 B12434473 (3R,5R)-4-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1,3,5-trihydroxycyclohexane-1-carboxylic acid CAS No. 905-99-7](/img/structure/B12434473.png)
(3R,5R)-4-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1,3,5-trihydroxycyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cryptochlorogenic acid, also known as 4-O-caffeoylquinic acid, is a phenolic compound that belongs to the family of chlorogenic acids. These compounds are esters formed between caffeic acid and quinic acid. Cryptochlorogenic acid is an isomer of chlorogenic acid, differing in the position of the caffeoyl group on the quinic acid ring. It is naturally found in various plant species and is known for its antioxidant and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cryptochlorogenic acid can be synthesized through the esterification of caffeic acid with quinic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .
Industrial Production Methods: In industrial settings, cryptochlorogenic acid is often extracted from plant sources such as coffee beans, artichokes, and certain fruits. The extraction process involves the use of solvents like methanol or ethanol, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to obtain a high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions: Cryptochlorogenic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are reactive intermediates.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups on the quinic acid ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of cryptochlorogenic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Cryptochlorogenic acid has a wide range of scientific research applications:
Chemistry: It is used as a standard compound in analytical chemistry for the quantification of chlorogenic acids in plant extracts.
Biology: It is studied for its role in plant metabolism and its effects on plant growth and development.
Industry: It is used in the food and beverage industry as a natural antioxidant and preservative.
Wirkmechanismus
Cryptochlorogenic acid is similar to other chlorogenic acids, such as:
- Chlorogenic acid (3-O-caffeoylquinic acid)
- Neochlorogenic acid (5-O-caffeoylquinic acid)
Comparison:
- Structural Differences: The primary difference lies in the position of the caffeoyl group on the quinic acid ring.
- Biological Activity: While all these compounds exhibit antioxidant and anti-inflammatory properties, cryptochlorogenic acid has been shown to have distinct anti-inflammatory mechanisms compared to its isomers .
- Extraction and Purification: The extraction and purification methods for these compounds are similar, but the yields and purity levels may vary depending on the source and extraction conditions .
Vergleich Mit ähnlichen Verbindungen
- Chlorogenic acid
- Neochlorogenic acid
- Caffeic acid
- Quinic acid
Eigenschaften
CAS-Nummer |
905-99-7 |
|---|---|
Molekularformel |
C16H18O9 |
Molekulargewicht |
354.31 g/mol |
IUPAC-Name |
(3R,5R)-4-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,3,5-trihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-14-11(19)6-16(24,15(22)23)7-12(14)20/h1-5,11-12,14,17-20,24H,6-7H2,(H,22,23)/t11-,12-,14?,16?/m1/s1 |
InChI-Schlüssel |
GYFFKZTYYAFCTR-LGTQLRDQSA-N |
Isomerische SMILES |
C1[C@H](C([C@@H](CC1(C(=O)O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O |
Kanonische SMILES |
C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B12434425.png)

![6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole](/img/structure/B12434436.png)


![4-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine](/img/structure/B12434454.png)

![(8-Acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl)methyl acetate](/img/structure/B12434459.png)


